Octahydromezerein
Description
Octahydromezerein (OHM) is a hydrogenated derivative of mezerein, a naturally occurring diterpene ester isolated from plants of the Thymelaeaceae family. It was synthesized via catalytic hydrogenation of mezerein to investigate the structural determinants of tumor-promoting activity, particularly the role of the C12-ester moiety and unsaturation in the molecule . OHM has been pivotal in elucidating structure-activity relationships (SAR) among phorbol ester analogs, as its saturated C12-sidechain contrasts with mezerein’s α,β-unsaturated ester. This modification significantly alters biological activity, positioning OHM as a key compound in studies of tumor promotion mechanisms .
Properties
CAS No. |
124392-15-0 |
|---|---|
Molecular Formula |
C38H46O10 |
Molecular Weight |
662.8 g/mol |
IUPAC Name |
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-propan-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadecan-17-yl] 5-phenylpentanoate |
InChI |
InChI=1S/C38H46O10/c1-21(2)36-30(44-27(40)18-12-11-15-24-13-7-5-8-14-24)23(4)37-26-19-22(3)29(41)35(26,43)33(42)34(20-39)31(45-34)28(37)32(36)46-38(47-36,48-37)25-16-9-6-10-17-25/h5-10,13-14,16-17,21-23,26,28,30-33,39,42-43H,11-12,15,18-20H2,1-4H3 |
InChI Key |
PXVGITCSLQQEDI-UHFFFAOYSA-N |
SMILES |
CC1CC2C34C(C(C5(C(C3C6C(O6)(C(C2(C1=O)O)O)CO)OC(O4)(O5)C7=CC=CC=C7)C(C)C)OC(=O)CCCCC8=CC=CC=C8)C |
Canonical SMILES |
CC1CC2C34C(C(C5(C(C3C6C(O6)(C(C2(C1=O)O)O)CO)OC(O4)(O5)C7=CC=CC=C7)C(C)C)OC(=O)CCCCC8=CC=CC=C8)C |
Other CAS No. |
145680-57-5 |
Synonyms |
octahydromezerein |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- PKC Isoform Selectivity : OHM’s lower affinity for classical PKC isoforms (α, β, γ) compared to mezerein correlates with its distinct promoter behavior .
- In Vivo Potency : Despite weaker binding, OHM’s complete promoting activity in murine models underscores the importance of structural plasticity in tumor promotion mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
